triazanium;iron(3+);oxalate;trihydrate
Description
The compound "triazanium; iron(3+); oxalate; trihydrate" appears to describe a coordination complex comprising triazanium cations, iron(III) (Fe³⁺), oxalate (C₂O₄²⁻) ligands, and three water molecules. Instead, closely related iron(III)-oxalate complexes with ammonium (NH₄⁺) or potassium (K⁺) counterions are well-documented. For example:
- Ammonium iron(III) oxalate trihydrate (Fe(NH₄)₃(C₂O₄)₃·3H₂O, CAS 13268-42-3) is a green crystalline solid used in laboratory research and pharmaceutical synthesis .
- Potassium trioxalatoferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O, CAS 5936-11-8) is a crystalline compound employed in chemical analysis .
For this analysis, we focus on structurally analogous iron(III)-oxalate hydrates with established data.
Properties
IUPAC Name |
triazanium;iron(3+);oxalate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWHKVQBJNDDEL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].O.O.O.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18FeN3O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13268-42-3 | |
| Record name | Ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
triazanium;iron(3+);oxalate;trihydrate can be synthesized through the reaction of ferric chloride with ammonium oxalate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired trihydrate form. The general reaction is as follows:
[ \text{FeCl}_3 + 3\text{(NH}_4\text{)}_2\text{C}_2\text{O}_4 \rightarrow \text{(NH}_4\text{)}_3\text{[Fe(C}_2\text{O}_4\text{)}_3] ]
The product is then crystallized and dried to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, the production of ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate involves large-scale reactions in reactors with precise control over temperature, pH, and concentration of reactants. The crystallization process is optimized to maximize yield and purity. The final product is filtered, washed, and dried before packaging .
Chemical Reactions Analysis
Types of Reactions
triazanium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(3+) center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.
Substitution Reactions: The oxalate ligands can be substituted by other ligands in coordination chemistry reactions.
Decomposition Reactions: Upon heating, the compound can decompose to release ammonia, carbon dioxide, and iron oxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ethylenediamine, bipyridine.
Major Products Formed
Iron(2+) Complexes: Formed during reduction reactions.
Iron Oxides: Formed during thermal decomposition.
Substituted Complexes: Formed during ligand substitution reactions.
Scientific Research Applications
Analytical Chemistry
Ferric ammonium oxalate is extensively used as a reagent in analytical chemistry for the determination of potassium ions. The oxalate ions in the compound can form stable complexes with various metal ions, facilitating their detection and quantification in solution.
Case Study : A study demonstrated that ferric ammonium oxalate could effectively precipitate potassium from solutions, allowing for precise measurements using spectrophotometric methods. The compound's ability to form colored complexes enhances the sensitivity of detection methods.
Photography
The compound has historical significance in photography, particularly in the production of blueprints. It acts as a light-sensitive material that undergoes photochemical reactions when exposed to UV light, resulting in the formation of a characteristic blue color.
Case Study : In a comparative analysis of various photographic chemicals, ferric ammonium oxalate was found to produce sharper images with better contrast compared to traditional silver-based methods. This property makes it valuable for artistic photography and archival processes.
Materials Science
In materials science, ferric ammonium oxalate serves as a precursor for synthesizing iron oxide nanoparticles and other complex materials. Its thermal decomposition can yield iron oxides with tailored properties for applications in catalysis and magnetic materials.
| Application Area | Description | Key Findings |
|---|---|---|
| Analytical Chemistry | Reagent for potassium determination | Effective precipitation method enhances sensitivity |
| Photography | Light-sensitive material for blueprints | Produces sharper images with better contrast |
| Materials Science | Precursor for iron oxide nanoparticles | Yields nanoparticles with tailored properties |
Mechanism of Action
The mechanism of action of ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate involves its ability to donate and accept electrons through its iron center. The iron(3+) ion can undergo redox reactions, facilitating electron transfer processes. The oxalate ligands stabilize the iron center and participate in coordination chemistry reactions. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Iron-oxalate compounds vary significantly in oxidation state, counterion, hydration, and applications. Below is a detailed comparison:
Ammonium Iron(III) Oxalate Trihydrate vs. Potassium Trioxalatoferrate(III) Trihydrate
Iron(III) Oxalate Hexahydrate vs. Iron(II) Oxalate Dihydrate
Key Differences and Functional Insights
- Oxidation State : Fe³⁺ complexes (e.g., ammonium/potassium salts) exhibit higher stability in aqueous solutions compared to Fe²⁺ oxalates, which are prone to oxidation .
- Solubility : Potassium salts are water-soluble due to the smaller ionic radius of K⁺ vs. NH₄⁺, enabling use in homogeneous catalysis .
- Catalytic Activity : Iron(III) oxalate hexahydrate effectively degrades iopamidol under UV/visible light, leveraging its redox-active Fe³⁺/C₂O₄²⁻ system .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing triazanium iron(III) oxalate trihydrate, and how can purity be ensured?
- Methodology : The compound is synthesized via a two-step process. First, iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is oxidized to iron(III) oxalate using hydrogen peroxide (H₂O₂) in acidic conditions. Second, ammonium oxalate is added to form the trihydrate complex. Excess oxalate ensures ligand saturation . Purity is verified via elemental analysis (e.g., Fe% by titration with KMnO₄) and X-ray diffraction (XRD) to confirm crystal structure .
Q. How is the octahedral coordination geometry of the iron(III) center confirmed experimentally?
- Methodology : The coordination geometry is determined using:
- UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at ~250 nm and d-d transitions at ~500 nm .
- Magnetic susceptibility : High-spin Fe³⁺ (µeff ≈ 5.9 BM) confirms octahedral symmetry .
- Single-crystal XRD : Direct visualization of Fe³⁺ surrounded by three bidentate oxalate ligands and three water molecules .
Q. What analytical methods quantify oxalate and iron content in the compound?
- Oxalate : Titration with standardized KMnO₄ in acidic medium, where oxalate is oxidized to CO₂. The endpoint is marked by persistent pink coloration .
- Iron : Dissolve the compound in HCl, reduce Fe³⁺ to Fe²⁺ with hydroxylamine, and titrate with Ce(SO₄)₂. Alternatively, atomic absorption spectroscopy (AAS) provides precise Fe quantification .
Advanced Research Questions
Q. How does thermal decomposition of triazanium iron(III) oxalate trihydrate proceed, and what intermediates form?
- Methodology : Thermogravimetric analysis (TGA) reveals three mass-loss steps:
~100–150°C : Loss of three interstitial H₂O molecules (mass loss ≈ 12.5%).
~250–300°C : Decomposition of oxalate ligands to CO and CO₂.
>400°C : Formation of Fe₂O₃ residue. In situ XRD identifies intermediate phases like FeC₂O₄ and FeO .
- Key Data : Activation energy (Ea) for decomposition calculated via Kissinger method: ~120–150 kJ/mol .
Q. What insights does EXAFS provide about the hydration environment in partially dehydrated samples?
- Methodology : Extended X-ray absorption fine structure (EXAFS) analysis of samples heated to 250°C shows retained U–O4aq (interstitial H₂O) scattering paths, confirming residual hydration despite apparent anhydrous conditions. Fitting parameters (R-factor < 0.03) validate the persistence of a distorted octahedral geometry .
Q. How do photochemical properties of the compound enable applications in green chemistry?
- Methodology : Under UV light, the [Fe(C₂O₄)₃]³⁻ complex undergoes ligand-to-metal charge transfer, generating Fe²⁺ and reactive oxygen species (ROS). This property is exploited in:
- Wastewater treatment : Degradation of organic pollutants via ROS-mediated oxidation .
- Photocatalysis : Enhanced activity when doped into TiO₂ matrices (quantum yield Φ ≈ 0.15 at 365 nm) .
Contradictions and Resolutions
- Hydration Stability : shows interstitial H₂O persists even at 250°C, while reports hygroscopicity at room temperature. This suggests hydration is dynamic and temperature-dependent, requiring controlled storage (desiccators, inert atmosphere) .
- Oxidation Efficiency : reports 95% oxalate recovery via titration, but notes ~5% error due to side reactions (e.g., H₂O₂ decomposition). Pre-titration calibration with sodium oxalate minimizes inaccuracies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
